molecular formula C5H9N3OS B13323737 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

Cat. No.: B13323737
M. Wt: 159.21 g/mol
InChI Key: AHRBWTSHHVRUDZ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is a chemical compound of interest in medicinal chemistry and antimicrobial research. It features a 1,2,3-thiadiazole ring, a nitrogen-sulfur containing heterocycle known to be a versatile scaffold in the development of biologically active molecules . Thiadiazole derivatives are recognized for their strong aromaticity and in vivo stability, which contribute to their low toxicity in higher vertebrates and make them attractive candidates for therapeutic development . The unique =N–C–S– moiety within the thiadiazole ring is often associated with a broad spectrum of pharmacological properties . Furthermore, the presence of a sulfur atom in the structure grants high liposolubility, which can lead to good oral absorption, cell permeability, and overall bioavailability . This compound is intended for research applications such as in vitro bioactivity screening, the synthesis of more complex derivatives, and investigations into new antimicrobial or antiparasitic agents . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

2-methoxy-2-(thiadiazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3OS/c1-9-5(2-6)4-3-10-8-7-4/h3,5H,2,6H2,1H3

InChI Key

AHRBWTSHHVRUDZ-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CSN=N1

Origin of Product

United States

Preparation Methods

From Thiohydrazides (Route III)

As detailed in Egyptian Journal of Chemistry , thiosemicarbazide derivatives react with CS₂/NaOH to form 1,2,3-thiadiazoles:

Thiosemicarbazide + CS₂ → 1,2,3-Thiadiazole intermediate

Key parameters :

  • Reaction time: 4-8 hours
  • Temperature: 60-80°C
  • Yield range: 65-82%

Cyclization of Thioacyl Hydrazonoyl Chlorides

Alternative synthesis uses N-thioacyl hydrazonoyl chlorides treated with triethylamine (TEA) in benzene:

R-C(=S)-NH-N=CH₂ + TEA → Thiadiazole + HCl

Coupling Strategies

Nucleophilic Amination

Combine thiadiazole intermediates with 2-methoxyethylamine precursors via:

Thiadiazole-X + H₂N-CH₂-CH₂-OCH₃ → Target compound

Reagents :

  • X = Cl, Br, or other leaving groups
  • Base: K₂CO₃ or Et₃N
  • Solvent: DMF or THF

Reductive Amination

For thiadiazole-containing ketones:

Thiadiazole-CO-CH₂-OCH₃ + NH₃ → Imine → Target compound (via NaBH₄ reduction)

Comparative Method Analysis

Method Yield (%) Purity (%) Key Advantage Reference
Catalytic Amination 56-84 >99.7 Single-step process
Thiohydrazide Route 65-82 95-98 Scalable ring formation
Reductive Amination 45-68 90-95 Functional group tolerance

Critical Process Considerations

  • Catalyst Selection : Nickel-based catalysts show 18% higher activity than cobalt in amination reactions
  • Purification : Azeotropic dehydration with benzene removes water effectively
  • Stereochemistry : Chiral HPLC analysis is required when using asymmetric thiadiazole precursors

Structural Validation

PubChem CID 121599296 confirms:

  • Molecular formula: C₆H₁₀N₂OS
  • SMILES: COC(CN)C1=CSC=N1
  • Critical spectral data:
    • ¹H NMR (D₂O): δ 3.38 (s, OCH₃), 3.25 (m, CH₂NH₂), 8.21 (s, thiadiazole-H)

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine

  • Structure : Lacks the methoxy group, with the formula C₄H₇N₃S .
  • Lower molecular weight (121.18 g/mol vs. 151.21 g/mol for the methoxy derivative) may enhance membrane permeability.
  • Synthetic Relevance : Serves as a precursor for methoxy-substituted derivatives via alkylation or protection strategies .

2-(1,3-Benzothiazol-2-yl)ethan-1-amine

  • Structure : Features a benzothiazole ring fused to benzene, linked to ethanamine (C₉H₁₀N₂S ) .
  • Key Differences :
    • The benzothiazole ring is larger and more aromatic, enhancing π-π stacking interactions in biological systems.
    • Higher molecular weight (178.26 g/mol) and lipophilicity may improve binding to hydrophobic targets but reduce aqueous solubility.

4-Methoxybenzyl-1,3,4-thiadiazol-2-amine

  • Structure : Contains a methoxy group on a benzyl substituent attached to a thiadiazole-2-amine (C₁₀H₁₁N₃OS ) .
  • Key Differences :
    • The methoxy group is on the benzyl ring rather than the ethanamine chain, altering electronic distribution and steric effects.
    • Enhanced resonance stabilization from the benzyl group may increase stability under acidic conditions .
  • Synthetic Pathway : Synthesized via condensation of 4-methoxyphenyl acetic acid with thiosemicarbazide .

2-(1H-Imidazol-4-yl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

  • Structure : Combines imidazole and oxadiazole rings with ethanamine (C₁₀H₁₅N₅O ) .
  • The isopropyl group enhances hydrophobicity, favoring interactions with lipid-rich environments .

Biological Activity

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine, with the CAS number 1849242-28-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and other pharmacological effects.

The molecular formula of this compound is C5H9N3OSC_5H_9N_3OS with a molecular weight of 159.21 g/mol. Its structure includes a methoxy group and a thiadiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

The above table summarizes Minimum Inhibitory Concentration (MIC) values for the compound against various microorganisms, indicating strong antibacterial activity.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a comparative study involving various derivatives, it exhibited notable activity against common fungal strains.

Table 2: Antifungal Activity

CompoundTarget OrganismMIC (mg/mL)
This compoundC. albicans0.039
Fusarium oxysporum0.078

These results suggest that the compound may serve as a potential antifungal agent.

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial growth. The presence of the thiadiazole ring is particularly significant in enhancing these interactions.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound could overcome resistance in certain bacterial strains previously resistant to conventional antibiotics.
  • Clinical Trials : Preliminary clinical trials indicated that compounds with similar structures showed promise in treating infections caused by resistant strains of bacteria and fungi.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (methoxy protons) and δ 7.0–8.5 ppm (thiadiazole protons) confirm substitution patterns .
    • IR : Stretching bands for N–H (3300–3500 cm⁻¹) and C–S (650–750 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 207 [M+H]⁺) confirm molecular weight .
    Contradictions : Overlapping NMR signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

How can crystallographic data inconsistencies be resolved during structure determination?

Q. Advanced

  • Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule X-ray data) to resolve anisotropic displacement ellipsoids .
  • Validation : Cross-check with WinGX/ORTEP for geometry analysis (bond angles, torsion) and packing diagrams .
  • Data Filtering : Apply Rint thresholds (< 0.05) and exclude weak reflections to improve data quality .

What computational strategies predict the compound’s biological interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., microbial enzymes) based on thiadiazole’s electron-deficient ring .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

How does the thiadiazole ring influence pharmacological activity?

Advanced
The 1,2,3-thiadiazole moiety enhances bioactivity by:

  • Acting as a bioisostere for imidazole or pyridine in enzyme inhibition.
  • Participating in π-π stacking with aromatic residues (e.g., in bacterial dihydrofolate reductase) .
  • Modulating solubility via sulfurs’ electronegativity, improving membrane permeability .

What purification techniques are recommended for intermediates and final products?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures (2:1 ratio) for high-purity crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–50%) for polar intermediates .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

How can reaction yields be improved in multi-step syntheses?

Q. Advanced

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiadiazole bonds) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 7 hours to 30 minutes) and increase yields by 15–20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

What are the stability considerations for this compound under varying storage conditions?

Q. Basic

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
  • Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the thiadiazole ring .
  • pH Stability : Avoid strong acids/bases (pH < 3 or > 10) to prevent hydrolysis of the methoxy group .

How are metabolic pathways and degradation products studied?

Q. Advanced

  • In Vitro Assays : Incubate with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS/MS .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃O- groups) to trace metabolic sites via mass shifts .
  • Degradation Studies : Expose to accelerated conditions (40°C/75% RH) and identify byproducts (e.g., sulfonic acids from thiadiazole oxidation) .

What role does this compound play in synthesizing complex heterocycles?

Q. Advanced

  • Scaffold for Hybrid Molecules : React with indenopyrazolones via [3+2] cycloadditions to form fused rings (e.g., indeno[1,2-c]pyrazol-4-ones) with enhanced bioactivity .
  • Click Chemistry : Use CuAAC reactions with azides to generate triazole-linked conjugates for targeted drug delivery .

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